6-(3-Hydroxypropyl)-5-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(3-Hydroxypropyl)-5-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with a hydroxypropyl group at the 6-position and a methoxymethyl group at the 5-position. Pyrimidine derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
The synthesis of 6-(3-Hydroxypropyl)-5-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrimidine precursor with 3-chloropropanol and methoxymethyl chloride under basic conditions. The reaction typically proceeds through nucleophilic substitution, followed by cyclization to form the desired pyrimidine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
6-(3-Hydroxypropyl)-5-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone or carboxylic acid derivative.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(3-Hydroxypropyl)-5-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex pyrimidine derivatives with potential biological activities.
Biology: It may be explored for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.
Medicine: Pyrimidine derivatives are often investigated for their potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: This compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 6-(3-Hydroxypropyl)-5-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting various cellular pathways. The hydroxypropyl and methoxymethyl groups may enhance its binding affinity and selectivity for specific targets, contributing to its biological effects.
Comparison with Similar Compounds
6-(3-Hydroxypropyl)-5-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives, such as:
5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.
Cytosine: A nucleobase found in DNA and RNA, involved in genetic coding and regulation.
Thymine: Another nucleobase found in DNA, playing a crucial role in DNA replication and repair.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and applications compared to other pyrimidine derivatives.
Properties
CAS No. |
820966-01-6 |
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Molecular Formula |
C9H14N2O4 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
6-(3-hydroxypropyl)-5-(methoxymethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O4/c1-15-5-6-7(3-2-4-12)10-9(14)11-8(6)13/h12H,2-5H2,1H3,(H2,10,11,13,14) |
InChI Key |
DBPBGUFNKNZYQG-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(NC(=O)NC1=O)CCCO |
Origin of Product |
United States |
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